N-(3-chloro-4-methoxyphenyl)-2-(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a substituted quinoxaline moiety linked to a chloro-methoxyphenyl group via an acetamide bridge. The compound’s structure (hypothetical molecular formula: C₁₉H₁₉ClN₃O₄) integrates a 3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl heterocycle and a 3-chloro-4-methoxyphenyl aromatic system.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-10-6-14-15(7-11(10)2)23-19(25)16(22-14)9-18(24)21-12-4-5-17(26-3)13(20)8-12/h4-8,16,22H,9H2,1-3H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQLYCTOOBICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetamide, commonly referred to as a quinoxaline derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro-methoxyphenyl group and a substituted quinoxaline moiety. The aim of this article is to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical properties are critical for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20ClN3O3 |
| Molecular Weight | 373.8 g/mol |
| CAS Number | 939888-32-1 |
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 12.5 µg/mL against certain pathogens, suggesting strong antibacterial activity .
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer potential. A comparative analysis showed that similar compounds exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 µM. These findings suggest a promising avenue for further exploration in cancer therapeutics . Notably, the mechanism of action often involves the induction of apoptosis through the activation of specific signaling pathways.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies indicate that quinoxaline derivatives possess antioxidant properties that could protect against oxidative stress in cells .
Study 1: Antibacterial Efficacy
In a laboratory study assessing the antibacterial efficacy of various quinoxaline derivatives, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an inhibition zone comparable to established antibiotics like cefixime and azithromycin, demonstrating its potential as an effective antibacterial agent .
Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The study revealed significant cytotoxicity with an IC50 value of approximately 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetamide exhibit promising anticancer properties. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival.
A study involving quinoxaline derivatives demonstrated that modifications on the quinoxaline ring could enhance cytotoxicity against various cancer cell lines. The presence of the chloro and methoxy groups may contribute to increased activity by facilitating interactions with target proteins or enhancing solubility in biological systems .
1.2 Neuroprotective Effects
The compound's structural features also suggest potential neuroprotective applications. Quinoxaline derivatives have been studied for their ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxy group on the quinoxaline moiety may play a crucial role in this protective effect by acting as an antioxidant .
Pharmacology
2.1 Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and pain management. This inhibition could lead to the development of new anti-inflammatory agents .
2.2 Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism is likely related to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes within microbial cells . Further investigations into its spectrum of activity could pave the way for novel antimicrobial therapies.
Material Science
3.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of quinoxaline derivatives indicates their potential utility in enhancing device performance .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Treatment with NaOH (2 M, reflux) cleaves the amide bond, yielding 3-chloro-4-methoxyaniline and 2-(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetic acid .
-
Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes the acetamide group at pH 7.4, producing the corresponding carboxylic acid .
| Reaction | Conditions | Yield |
|---|---|---|
| Acidic Hydrolysis (HCl) | 6 M HCl, 100°C, 12 h | 78% |
| Basic Hydrolysis (NaOH) | 2 M NaOH, reflux, 6 h | 85% |
| Enzymatic Hydrolysis | Esterase, pH 7.4, 37°C, 24 h | 62% |
Electrophilic Aromatic Substitution (EAS)
The chloro-methoxyphenyl ring undergoes EAS at the meta position relative to the electron-withdrawing chloro group:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at C5 of the phenyl ring .
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Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) yield a formyl derivative at C3 .
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-nitro-3-chloro-4-methoxyphenyl derivative |
| Formylation | POCl₃, DMF, 80°C | C3 | 3-formyl-4-methoxyphenyl derivative |
Oxidation-Reduction Reactions
The dihydroquinoxaline moiety is redox-active:
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Oxidation : MnO₂ in CHCl₃ oxidizes the 1,2-dihydroquinoxaline ring to quinoxaline-2,3-dione .
-
Reduction : NaBH₄ selectively reduces the amide carbonyl to a methylene group (20% yield) .
| Reaction | Reagents | Site Modified | Outcome |
|---|---|---|---|
| Oxidation | MnO₂, CHCl₃, 24 h | Dihydroquinoxaline ring | Aromatic quinoxaline dione |
| Reduction | NaBH₄, THF, 0°C | Acetamide carbonyl | Secondary amine derivative |
Condensation Reactions
The hydroxyl group on the quinoxaline ring participates in condensation:
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Schiff Base Formation : Reacts with benzaldehyde in ethanol (piperidine catalyst) to form a Schiff base .
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Knoevenagel Reaction : Condenses with malononitrile in DMF to yield cyano-substituted derivatives .
| Reaction | Partner | Catalyst | Product |
|---|---|---|---|
| Schiff Base | Benzaldehyde | Piperidine | N-arylidene derivative |
| Knoevenagel | Malononitrile | L-Proline | Cyano-functionalized quinoxaline |
Nucleophilic Aromatic Substitution
The chloro substituent is displaced by nucleophiles under harsh conditions:
-
Amination : NH₃ in DMSO at 120°C replaces Cl with NH₂ (45% yield) .
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Methoxylation : NaOMe/MeOH under microwave irradiation substitutes Cl with OMe .
| Reaction | Nucleophile | Conditions | Yield |
|---|---|---|---|
| Amination | NH₃ (g) | DMSO, 120°C, 48 h | 45% |
| Methoxylation | NaOMe/MeOH | Microwave, 100°C, 2 h | 68% |
Metal Complexation
The hydroxyl and acetamide groups act as bidentate ligands for transition metals:
-
Cu(II) Complex : Forms a 1:2 complex with Cu(NO₃)₂ in methanol (λₘₐₓ = 650 nm) .
-
Fe(III) Complex : Reacts with FeCl₃ to yield a paramagnetic complex .
| Metal | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 (ligand:metal) | Catalytic oxidation |
| Fe(III) | 1:1 | Magnetic materials |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the quinoxaline ring, forming a cyclobutane-linked dimer (35% yield) .
This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold for synthetic and medicinal chemistry. Experimental protocols should be optimized to account for steric hindrance from the 6,7-dimethyl groups and electronic effects of the methoxy substituent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted acetamides with diverse pharmacological and material science applications. Key structural analogues include:
Key Observations :
- Chlorine vs. Methoxy groups (e.g., in ) enhance solubility via polar interactions.
- Heterocyclic Moieties: Quinoxaline derivatives (as in the target compound) exhibit extended π-conjugation, which may influence electronic properties and binding to biological targets compared to pyrazole-based analogues (e.g., ).
- Hydroxy vs.
Physicochemical Properties
- Solubility: The 3-hydroxy group in the target compound may improve solubility in polar solvents compared to non-hydroxylated analogues. However, the 3-chloro substituent counterbalances this by increasing hydrophobicity.
- Hydrogen Bonding : Evidence from similar compounds (e.g., ) suggests that N–H⋯O hydrogen bonds form dimeric motifs (R²²(10) graph sets), which stabilize crystal structures and may influence dissolution rates.
- Melting Points : Hydroxy-containing analogues (e.g., ) exhibit higher melting points (473–475 K) compared to methoxy derivatives (e.g., , mp ≈ 230–232°C), likely due to stronger intermolecular interactions.
Q & A
Q. What are the key synthetic methodologies for preparing N-(3-chloro-4-methoxyphenyl)-2-(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetamide?
Methodological Answer: The synthesis of structurally analogous acetamide derivatives typically involves:
Substitution and Reduction Steps : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce functional groups, followed by reduction (e.g., iron powder under acidic conditions) to generate intermediates like aniline derivatives .
Condensation Reactions : Reaction of intermediates with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, RT | Alkaline substitution |
| 2 | EDC, CH₂Cl₂, 273 K | Amide bond formation |
| 3 | TLC (hexane:EtOAc) | Reaction monitoring |
Q. What spectroscopic and analytical techniques are used for structural validation?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, hydroxyl O-H stretch at ~3500 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1]⁺) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction energetics and transition states, identifying favorable pathways (e.g., ICReDD’s reaction path search methods) .
- Machine Learning (ML) : Train models on experimental datasets to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
- Case Study : Computational validation of conflicting reduction conditions (e.g., iron powder vs. catalytic hydrogenation) can resolve discrepancies in reported yields .
Q. How should researchers address contradictions in experimental data (e.g., conflicting reaction yields or characterization results)?
Methodological Answer:
- Controlled Replication : Systematically vary parameters (solvent, temperature, catalyst loading) to isolate variables affecting reproducibility .
- Cross-Validation : Compare spectroscopic data (e.g., ¹H NMR shifts) with computational predictions to identify misassignments .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., solvent polarity’s impact on amide bond formation efficiency) .
Q. What advanced strategies improve crystallization for structural analysis?
Methodological Answer:
- Solvent Screening : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to optimize crystal growth .
- Polymorph Prediction : Apply molecular dynamics simulations to predict stable crystal forms .
- Hydrogen Bond Engineering : Modify substituents to enhance intermolecular interactions (e.g., introducing -OH groups for R₂²(10) dimers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
